molecular formula C7H16N2O3 B3009628 tert-butyl N-(2-aminoethoxy)carbamate CAS No. 894414-38-1

tert-butyl N-(2-aminoethoxy)carbamate

Cat. No.: B3009628
CAS No.: 894414-38-1
M. Wt: 176.216
InChI Key: UEHXCXYDRJQNEX-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-aminoethoxy)carbamate is a useful research compound. Its molecular formula is C7H16N2O3 and its molecular weight is 176.216. The purity is usually 95%.
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Scientific Research Applications

Synthetic Intermediate in Organic Chemistry
Tert-butyl N-(2-aminoethoxy)carbamate serves as a key intermediate in the synthesis of complex organic molecules. For example, it is utilized in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine through a series of reactions involving amino group protection, condensation, and de-protection steps, showcasing its versatility in organic synthesis (Zhong-Qian Wu, 2011).

Building Block for Glycoconjugates
This compound is instrumental in the glycosylative transcarbamylation process, which efficiently transforms tert-butyl carbamates into anomeric 2-deoxy-2-amino sugar carbamates. This reaction is notable for its good yield and tolerance to various protecting groups, facilitating the production of unnatural glycopeptide building blocks (K. Henry & J. Lineswala, 2007).

Chemoselective Transformations
Research indicates the chemoselective transformation capabilities of this compound derivatives, particularly in the context of amino protecting group conversions. This highlights its utility in selective synthetic pathways, offering a route to various N-ester type compounds under mild conditions (M. Sakaitani & Y. Ohfune, 1990).

Catalysis and Reaction Efficiency
The compound has been shown to be a substrate in catalytic reactions, such as the N-tert-butoxycarbonylation of amines, where indium(III) halides act as efficient catalysts. This method produces N-tert-butyl-carbamates from various amines under solvent-free conditions, highlighting its applicability in catalysis and organic synthesis (S. Chankeshwara & A. Chakraborti, 2006).

Environmental Applications
This compound also finds applications in environmental chemistry, as demonstrated by its role in the cyclizative atmospheric CO2 fixation process. This innovative approach utilizes unsaturated amines to efficiently produce cyclic carbamates, demonstrating the potential of this compound in contributing to environmental sustainability efforts (Y. Takeda et al., 2012).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl N-(2-aminoethoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXCXYDRJQNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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